3-amino-N-methyl-4-(pyrrolidin-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-N-methyl-4-(pyrrolidin-1-yl)benzamide is an organic compound that features a benzamide core substituted with an amino group, a methyl group, and a pyrrolidinyl group
Mechanism of Action
Target of Action
The compound “3-amino-N-methyl-4-(pyrrolidin-1-yl)benzamide” is a derivative of indole and pyrrolidine , both of which are known to interact with multiple receptors and have broad-spectrum biological activities . .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors , and pyrrolidine derivatives are known to have different biological profiles due to their different binding modes to enantioselective proteins . It’s plausible that “this compound” may also interact with its targets in a similar manner.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . It’s plausible that “this compound” may also affect similar pathways.
Pharmacokinetics
The introduction of heteroatomic fragments in drug molecules, such as nitrogen in pyrrolidine, is known to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
Indole derivatives are known to have diverse biological activities , suggesting that this compound may also have a wide range of effects at the molecular and cellular levels.
Action Environment
The spatial orientation of substituents in pyrrolidine derivatives is known to lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that the compound’s action may be influenced by its stereochemistry, which in turn can be affected by environmental factors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-methyl-4-(pyrrolidin-1-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of an appropriate benzoyl chloride with an amine.
Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the benzamide intermediate.
Amination and Methylation: The amino group and the methyl group can be introduced through selective amination and methylation reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions (e.g., temperature, pressure) are often tailored to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-methyl-4-(pyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace substituents on the benzamide core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzamide derivatives, while substitution reactions can produce various substituted benzamides.
Scientific Research Applications
3-amino-N-methyl-4-(pyrrolidin-1-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(trifluoromethyl)phenyl)amino)benzamide
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(trifluoromethyl)phenyl)amino)benzamide
Uniqueness
3-amino-N-methyl-4-(pyrrolidin-1-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group, a methyl group, and a pyrrolidinyl group on the benzamide core differentiates it from other similar compounds, potentially leading to unique interactions with molecular targets and distinct biological activities.
Properties
IUPAC Name |
3-amino-N-methyl-4-pyrrolidin-1-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-14-12(16)9-4-5-11(10(13)8-9)15-6-2-3-7-15/h4-5,8H,2-3,6-7,13H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUNDSENVLQPXBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1)N2CCCC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.